molecular formula C15H19NO B1327302 Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone CAS No. 898775-15-0

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1327302
CAS No.: 898775-15-0
M. Wt: 229.32 g/mol
InChI Key: HHQWGBNVTNPUQP-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone is a structurally complex organic compound characterized by a cyclopropyl group directly attached to a ketone moiety, which is further substituted with a phenyl ring bearing a pyrrolidinomethyl group. The cyclopropyl group introduces ring strain and electron-withdrawing effects, which influence reactivity and stability compared to larger cyclic or aromatic substituents .

Properties

IUPAC Name

cyclopropyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-2,5-6,12H,3-4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQWGBNVTNPUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643676
Record name Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-15-0
Record name Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with a pyrrolidinomethyl-substituted benzene derivative. One common method includes the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with 2-(pyrrolidinomethyl)benzoyl chloride under anhydrous conditions to yield the desired ketone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and pyrrolidinomethyl groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile .

Comparison with Similar Compounds

Cyclopropyl vs. Cyclopentyl Substitution

Replacing the cyclopropyl group with cyclopentyl (as in cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone) increases steric bulk and reduces ring strain. This alters physical properties, such as boiling point (predicted 381.2°C for the cyclopentyl analog ) and density (1.098 g/cm³ ). The smaller cyclopropyl group may lower steric hindrance in catalytic reactions, as seen in scandium-catalyzed transformations where steric repulsion between substituents affects enantioselectivity .

Cyclobutyl Phenyl Ketone

Cyclobutyl phenyl ketone, with a four-membered ring, exhibits intermediate ring strain and reactivity between cyclopropyl and cyclopentyl analogs. Computational studies on bond strengths suggest cyclopropyl ketones have weaker C–C bonds compared to cyclobutyl derivatives, influencing thermal stability and reactivity .

Halogen-Substituted Analogs

Cyclopropyl 2-Fluorobenzyl Ketone

The introduction of a fluorine atom at the 2-position (as in cyclopropyl 2-fluorobenzyl ketone) enhances electrophilicity at the ketone group due to fluorine’s electron-withdrawing effect. This compound serves as a key intermediate in synthesizing pharmaceuticals like Prasugrel , highlighting the pharmacological relevance of fluorinated analogs compared to non-halogenated derivatives.

Aromatic and Heteroaromatic Analogs

Phenyl 2-Pyridyl Ketone

Replacing the cyclopropyl group with a pyridine ring (e.g., phenyl 2-pyridyl ketone, C₁₂H₉NO, MW 183.21 g/mol ) introduces π-conjugation and basicity. Pyridine-containing analogs exhibit distinct spectroscopic properties (e.g., UV/Vis absorption) and coordination capabilities in metal-catalyzed reactions , contrasting with the non-aromatic cyclopropyl group’s electronic effects.

Reactivity with Amines

Cyclopropyl ketones undergo unique ring-opening reactions with secondary amines (e.g., pyrrolidine, morpholine) to form 7-amino ketones. Reactivity follows the order: cyclopropyl < p-anisyl < phenyl < p-chlorophenyl, attributed to the electron-withdrawing nature of substituents stabilizing carbocation intermediates . This contrasts with phenyl ketones, which lack ring-opening propensity.

Catalytic Transformations

In enantioselective scandium-catalyzed reactions, cyclopropyl ketones experience steric repulsion between substituents (e.g., 2,4,6-triisopropylphenyl groups on ligands), which reduces reactivity compared to less sterically hindered analogs .

Physical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Reactivity Features
Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone* C₁₆H₂₁NO ~243.35 N/A N/A Ring-opening with amines
Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone C₁₇H₂₃NO 257.37 381.2 (predicted) 1.098 Higher steric bulk
Cyclopropyl 2-fluorobenzyl ketone C₁₁H₁₁F₃O 204.21 N/A N/A Electrophilic fluorination
Phenyl 2-pyridyl ketone C₁₂H₉NO 183.21 N/A N/A π-Conjugation, coordination

*Predicted data based on structural analogs.

Biological Activity

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone (CP-PMK) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of CP-PMK, discussing its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CP-PMK is characterized by a cyclopropyl ring attached to a phenyl ketone moiety and a pyrrolidinomethyl substituent. This structure is significant as cyclopropane derivatives often exhibit enhanced biological activities compared to their acyclic counterparts. The presence of the pyrrolidine moiety may also contribute to its pharmacological properties by influencing receptor interactions and metabolic stability.

The biological activity of CP-PMK can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .
  • Hsp90 Interaction : CP-PMK may interact with heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of client proteins that promote tumor growth, such as ErbB2 and mutant p53 .

In Vitro Studies

In vitro studies have demonstrated that CP-PMK exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed using standard assays such as MTT and colony formation assays, revealing an IC50 value indicative of its potency.

Table 1: Cytotoxic Activity of CP-PMK Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.4Topoisomerase inhibition
MCF-7 (Breast)7.2Hsp90 inhibition
A549 (Lung)6.1Induction of apoptosis

In Vivo Studies

Animal models have been utilized to further evaluate the anti-tumor effects of CP-PMK. Studies indicate that administration of CP-PMK leads to significant tumor regression in xenograft models, supporting its potential as an anti-cancer agent.

Case Study: Efficacy in Xenograft Models

In a study involving A549 lung cancer xenografts in mice, treatment with CP-PMK resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that CP-PMK has favorable absorption and distribution characteristics, with moderate plasma half-life allowing for sustained therapeutic effects. Toxicity assessments indicate that while CP-PMK exhibits significant anti-cancer activity, it also presents some hepatotoxicity at high doses, necessitating further investigation into dose optimization.

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